3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2,5-dimethylphenyl group, a prop-2-enyl group, and a 4-pyridyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the 2,5-Dimethylphenyl Group: This step involves the reaction of the triazole intermediate with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Prop-2-enyl Group: The prop-2-enyl group can be introduced through a nucleophilic substitution reaction using allyl bromide.
Incorporation of the 4-Pyridyl Group: The final step involves the reaction of the intermediate with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, sodium ethoxide, methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential as an anticancer agent and as a component in drug design.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar core structure but lacking the additional functional groups.
2,5-Dimethylphenyl Triazole: A compound with a similar phenyl group but different substituents on the triazole ring.
4-Pyridyl Triazole: A compound with a similar pyridyl group but different substituents on the triazole ring.
Uniqueness
3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the 2,5-dimethylphenyl, prop-2-enyl, and 4-pyridyl groups makes it distinct from other triazole derivatives, providing unique reactivity and biological activity.
Properties
Molecular Formula |
C19H20N4S |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C19H20N4S/c1-4-11-23-18(16-7-9-20-10-8-16)21-22-19(23)24-13-17-12-14(2)5-6-15(17)3/h4-10,12H,1,11,13H2,2-3H3 |
InChI Key |
JPYFLZADHAABOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2CC=C)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.